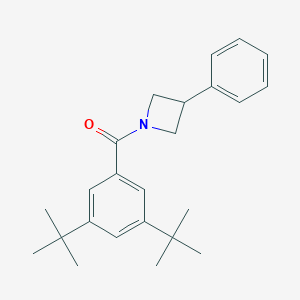
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, it has been shown to have low toxicity towards normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and good yield when synthesized using the appropriate method. Additionally, its low toxicity towards normal cells makes it a promising candidate for further research. However, one of the limitations is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer therapy. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as a ligand for the preparation of metal complexes with potential applications in catalysis and material science can be further explored. Finally, its potential use as an antimicrobial agent can also be further investigated.
Métodos De Síntesis
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been synthesized using different methods. One of the most commonly used methods is the reaction between 6-methoxy-1,3-benzothiazol-2-amine and ethyl 2-bromoacetate, followed by reaction with hydrazine hydrate and methyl chloroformate. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Propiedades
Fórmula molecular |
C13H12N4O3S |
|---|---|
Peso molecular |
304.33 g/mol |
Nombre IUPAC |
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O3S/c1-19-7-3-4-9-10(5-7)21-13(16-9)17-11(14)8(6-15-17)12(18)20-2/h3-6H,14H2,1-2H3 |
Clave InChI |
XYBLSEHQPOSKBX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)




![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)